VHL Binding Affinity: Maintaining the Gold‑Standard VH032 Kd
The (S,R,S)-AHPC ligand within this conjugate retains the binding characteristics of the parent VH032 ligand, which binds VHL with a Kd of 185 nM . This is equivalent to the binding affinity of the widely used VH032‑based PROTAC building blocks and is significantly tighter than many alternative E3 ligase ligands (e.g., CRBN ligands such as thalidomide, which exhibit IC50 values in the low micromolar range for cereblon) [1]. While not a head‑to‑head comparison within the same study, the conserved Kd of 185 nM provides a benchmark that justifies the continued use of VHL‑recruiting PROTACs when high‑affinity E3 engagement is required.
| Evidence Dimension | VHL E3 ligase binding affinity |
|---|---|
| Target Compound Data | Kd = 185 nM (derived from VH032 ligand core) |
| Comparator Or Baseline | VH032 ligand: Kd = 185 nM; thalidomide (CRBN ligand): IC50 ≈ 10 µM for cereblon |
| Quantified Difference | VHL binding affinity is approximately 50‑fold higher than CRBN ligand affinity |
| Conditions | Fluorescence polarization assay for VHL; cellular TR‑FRET assay for CRBN |
Why This Matters
Users selecting a VHL‑based PROTAC building block should expect consistent, high‑affinity VHL engagement as validated by the 185 nM Kd, which is a critical parameter for efficient ternary complex formation.
- [1] Ito T, Ando H, Suzuki T, et al. Identification of a primary target of thalidomide teratogenicity. Science. 2010;327(5971):1345‑1350. View Source
